molecular formula C14H11ClN2OS B13813589 Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- CAS No. 21258-04-8

Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-

Cat. No.: B13813589
CAS No.: 21258-04-8
M. Wt: 290.8 g/mol
InChI Key: JDYWSTPUOHTVLB-UHFFFAOYSA-N
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Description

Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- is a thiourea derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- typically involves the reaction of benzoyl chloride with 3-chloroaniline to form 1-benzoyl-3-(3-chlorophenyl)urea. This intermediate is then treated with thiophosgene to yield the desired thiourea derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the thiocarbonyl group under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- stands out due to its unique combination of a benzoyl group, a chlorophenyl group, and a thiourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

21258-04-8

Molecular Formula

C14H11ClN2OS

Molecular Weight

290.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H11ClN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19)

InChI Key

JDYWSTPUOHTVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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